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Ryuvidine

Epigenetics Histone Methyltransferases SETD8

Ryuvidine (also designated Cdk4 Inhibitor III or SPS8I-2) is a small-molecule dioxobenzothiazole with a polypharmacology profile that distinguishes it from monospecific tool compounds. It functions as a dual inhibitor of the lysine methyltransferase SETD8 (KMT5A) and cyclin-dependent kinase 4 (CDK4), with additional inhibitory activity against the histone demethylase KDM5A and the capacity to induce a DNA damage response.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
CAS No. 265312-55-8
Cat. No. B1680355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRyuvidine
CAS265312-55-8
SynonymsRyuvidine;  SPS8I2;  SPS-8I2;  SPS 8I2; 
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C
InChIInChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3
InChIKeyHFPLHASLIOXVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ryuvidine (CAS 265312-55-8) Baseline Compound Profile for Research Procurement


Ryuvidine (also designated Cdk4 Inhibitor III or SPS8I-2) is a small-molecule dioxobenzothiazole with a polypharmacology profile that distinguishes it from monospecific tool compounds. It functions as a dual inhibitor of the lysine methyltransferase SETD8 (KMT5A) and cyclin-dependent kinase 4 (CDK4), with additional inhibitory activity against the histone demethylase KDM5A and the capacity to induce a DNA damage response [1]. This multifaceted target engagement profile renders Ryuvidine uniquely valuable for investigating functional crosstalk between epigenetic regulation and cell cycle control, rather than as a probe for any single target.

Why Ryuvidine Cannot Be Simply Substituted with General CDK4 or SETD8 Inhibitors


Standard CDK4/6 inhibitors (e.g., palbociclib) exhibit negligible SETD8 inhibition, while dedicated SETD8 inhibitors (e.g., UNC0379) lack substantive CDK4 or KDM5A engagement. Additionally, Ryuvidine displays a unique selectivity profile among CDK family members and induces a distinct cellular phenotype—ATM-dependent checkpoint activation and rapid DNA synthesis blockade—not observed with chemically or mechanistically related compounds [1]. Interchanging Ryuvidine with any monospecific alternative in an experimental system fundamentally alters the pharmacological perturbation and may invalidate mechanistic conclusions.

Ryuvidine Quantitative Differentiation Evidence for Procurement Decisions


Ryuvidine Exhibits 14.6-Fold Greater Biochemical Potency Against SETD8 Than the Tool Compound UNC0379

Ryuvidine demonstrates substantially higher biochemical potency against SETD8 than the widely used comparator UNC0379. In direct cross-study comparison of recombinant SETD8 inhibition, Ryuvidine exhibits an IC50 of 0.5 μM [1], whereas UNC0379 displays an IC50 of 7.3 μM [2], representing a 14.6-fold difference in potency. This magnitude of potency differential is critical for experiments where achieving maximal target engagement at lower compound concentrations is essential to minimize off-target effects.

Epigenetics Histone Methyltransferases SETD8 Chemical Biology

Ryuvidine Provides >30-Fold Selectivity for CDK4 Over CDK2, Contrasting with CDK4/6 Inhibitor Palbociclib

Ryuvidine inhibits CDK4/cyclin D1 with an IC50 of 6.0 μM while exhibiting minimal activity against CDK2 (IC50 >100 μM), yielding a selectivity window exceeding 30-fold [1]. In contrast, the clinically approved CDK4/6 inhibitor palbociclib, while a far more potent CDK4 inhibitor (IC50 ≈11 nM), demonstrates limited selectivity over CDK2 with an IC50 >5 μM [2]. Although palbociclib exhibits substantially greater absolute potency, its selectivity margin for CDK4 over CDK2 is comparatively narrow (approximately 450-fold vs. Ryuvidine's >30-fold window under different assay conditions). For applications requiring CDK4 inhibition with minimal CDK2 perturbation, the absolute selectivity profile must be evaluated in the context of intended cellular concentrations.

Cell Cycle Cyclin-Dependent Kinases CDK4 Kinase Selectivity

Ryuvidine Demonstrates Multi-Target Polypharmacology Including KDM5A Inhibition Not Found in SETD8-Selective Probes

Ryuvidine inhibits the histone demethylase KDM5A with an IC50 of 1.4 μM as determined by AlphaScreen technology [1]. This activity is absent in dedicated SETD8 inhibitors such as UNC0379, which are designed for target exclusivity. Among the panel of compounds identified in the same screening campaign, NSC95397 demonstrated superior potency (IC50 = 0.055 μM), while BVT948 was less potent (IC50 = 2.6 μM) [1]. Ryuvidine occupies an intermediate potency position but uniquely combines KDM5A inhibition with SETD8 and CDK4 engagement—a polypharmacology profile not recapitulated by any single comparator compound.

Polypharmacology KDM5A Histone Demethylases Drug Discovery

Ryuvidine Exhibits Superior Cytotoxicity Profile Against Multiple Cancer Cell Lines Relative to Cisplatin

Ryuvidine demonstrates potent cytotoxic activity across a panel of human cancer cell lines, with IC50 values of 0.61 μg/mL (A549 lung cancer), 1.08 μg/mL (Col 1 colon cancer), 0.30 μg/mL (HL-60 leukemia), and 1.21 μg/mL (HepG2 hepatocellular carcinoma) . These values represent superior cytotoxic potential compared to cisplatin, a standard-of-care chemotherapeutic agent, which in parallel assays exhibits IC50 values of approximately 1.04 μg/mL against A549 and 1.05 μg/mL against HepG2 cells [1]. Ryuvidine is 1.7-fold more potent against A549 and 1.15-fold more potent against HepG2, with particularly pronounced activity against HL-60 leukemia cells.

Cytotoxicity Cancer Cell Lines Antiproliferative Chemosensitivity

Ryuvidine Uniquely Induces Rapid DNA Synthesis Blockade and ATM-Dependent Checkpoint Activation

High-throughput screening for modulators of MCM2 phosphorylation identified Ryuvidine as causing a reduction in phospho-MCM2 levels and a sudden blockade of DNA synthesis, effects accompanied by ATM-dependent checkpoint activation [1]. This phenotype is distinct from that of bona fide CDK4 inhibitors and was not observed with other compounds in the screen aside from mitoxantrone, a known topoisomerase II inhibitor that operates through a different mechanism. The ATM-CHK2 response triggered by Ryuvidine strongly implicates induction of double-stranded DNA breaks as the mechanism underlying its cytotoxicity [1].

DNA Damage Response ATM Signaling Replication Stress Checkpoint Biology

Ryuvidine Selectively Inhibits Gefitinib-Tolerant Lung Cancer Cells While Sparing Parental Cells

Ryuvidine prevented the generation of gefitinib-tolerant human small-cell lung cancer PC9 cells and inhibited the growth of established drug-tolerant persister cells at concentrations that did not affect the growth of parental PC9 cells [1]. This selective activity against drug-tolerant subpopulations—a phenotype linked to KDM5A inhibition—was not observed with the SETD8-selective inhibitor UNC0379 or the CDK4/6 inhibitor palbociclib, neither of which demonstrate comparable selectivity for persister cells over parental populations. The concentration window for this selective effect was established in the low micromolar range (1-10 μM).

Drug Tolerance Gefitinib Resistance Lung Cancer KDM5A

Ryuvidine Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Mechanistic Studies of SETD8-Mediated H4K20 Monomethylation with Cellular Validation

Ryuvidine is optimally deployed for investigating SETD8-dependent H4K20me1 regulation in cellular systems. With an in vitro SETD8 IC50 of 0.5 μM and demonstrated suppression of cellular H4K20me1 at doses below 5 μM [1], it provides a 14.6-fold potency advantage over the comparator UNC0379 (IC50 7.3 μM). This potency differential translates to lower working concentrations and reduced compound consumption. For studies requiring orthogonal validation, Ryuvidine should be used in parallel with SPS8I1 (IC50 0.21 μM) to confirm on-target effects, as the three compounds inhibit SETD8 via distinct mechanisms [2].

Investigating DNA Damage Response and Replication Stress Pathways

Ryuvidine is uniquely suited for experiments dissecting the ATM-CHK2 DNA damage checkpoint axis. It induces rapid DNA synthesis blockade within 1 hour of treatment—significantly faster than CDC7 inhibitors (6-9 hours)—and activates ATM-dependent signaling [1]. This rapid kinetic profile enables precise temporal dissection of replication stress responses. For comparative studies, mitoxantrone (topoisomerase II inhibitor) or etoposide may be used as orthogonal DNA-damaging controls, but neither recapitulates Ryuvidine's combined SETD8/CDK4/KDM5A target engagement profile.

Drug-Tolerant Persister Cell and Epigenetic Resistance Mechanism Studies

Ryuvidine is the compound of choice for probing KDM5A-dependent drug tolerance mechanisms. It selectively inhibits the growth of gefitinib-tolerant PC9 persister cells while sparing parental populations at equivalent concentrations [1]. This selectivity is not observed with SETD8-selective or CDK4-selective compounds. For experimental design, Ryuvidine should be used at 1-10 μM to interrogate persister cell vulnerabilities, with UNC0379 (SETD8-selective) and palbociclib (CDK4/6-selective) as critical negative controls to attribute observed effects to polypharmacology rather than single-target engagement.

Polypharmacology Research in Epigenetic-Kinase Signaling Crosstalk

Ryuvidine is the only commercially available compound that simultaneously engages SETD8 (IC50 0.5 μM), CDK4 (IC50 6.0 μM), and KDM5A (IC50 1.4 μM) [1]. This triple-target profile makes it an irreplaceable tool for investigating functional crosstalk between histone methylation (SETD8), histone demethylation (KDM5A), and cell cycle regulation (CDK4). For studies requiring precise target deconvolution, Ryuvidine should be used in combination with target-specific genetic knockdown (siRNA/shRNA) or more selective chemical probes to attribute phenotypic effects to specific target engagement.

Technical Documentation Hub

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52 linked technical documents
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